Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2
Description
Overview of Biologically Active Peptides in Molecular and Cellular Biology
Biologically active peptides are short chains of amino acids, typically containing fewer than 50 amino acid residues, that elicit specific physiological responses. researchgate.netnih.gov In the realm of molecular and cellular biology, these molecules are of immense interest as they can act as hormones, neurotransmitters, growth factors, and modulators of various cellular processes. nih.govpsychiatryonline.org Their specificity and ability to interact with cellular receptors make them pivotal in understanding and potentially influencing biological pathways. researchgate.netnih.gov
The synthesis of bioactive peptides can occur naturally within organisms or be achieved through chemical processes. nih.gov Chemical synthesis, including solid-phase peptide synthesis (SPPS), allows for the precise construction of peptide sequences, enabling researchers to create novel peptides or mimics of naturally occurring ones to study their functions. chempep.com
Contextualization of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 within Peptide Science
The octapeptide with the sequence this compound is a synthetically produced molecule that has garnered attention within the field of cosmetic science. aestheticcosmetology.com It is structurally an extended derivative of the well-known hexapeptide Acetyl Hexapeptide-8, also known as Argireline (B605571). chempep.comaestheticcosmetology.com Argireline itself is a biomimetic of the N-terminal end of the SNAP-25 protein. mdpi.comnih.gov
The core structure of this compound is the Argireline sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg) with the addition of Alanine (B10760859) and Aspartic acid residues at the C-terminus, which is then amidated. This modification suggests a rational design approach to potentially enhance the properties of the parent peptide.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C41H70N16O16S |
| Molecular Weight | 1075.2 g/mol |
| Sequence | Ac-EEMQRRAD-NH2 |
| CAS Number | 868844-74-0 |
Data sourced from Achmem researchgate.net
Significance of Studying This Octapeptide's Biological Interactions and Mechanisms
The primary significance of investigating this compound lies in its potential as a modulator of neurotransmitter release, a mechanism it is presumed to share with its parent compound, Argireline. aestheticcosmetology.comresearchgate.net Argireline is known to interfere with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key protein machinery for vesicle fusion and exocytosis at the neuromuscular junction. nih.govresearchgate.net By mimicking a part of the SNAP-25 protein, Argireline can destabilize the SNARE complex, leading to a reduction in the release of acetylcholine (B1216132) and consequently, muscle contraction. researchgate.netwikipedia.org
The study of this compound is driven by the hypothesis that its extended sequence may lead to enhanced biological activity. Research has suggested that this octapeptide derivative is more effective in improving the appearance of wrinkles compared to Argireline, indicating that the addition of the Alanine and Aspartic acid residues may influence its interaction with its biological targets. aestheticcosmetology.com Understanding the precise molecular interactions and cellular mechanisms of this octapeptide could therefore lead to the development of more potent cosmetic ingredients for anti-aging applications.
A comparative look at this compound and its parent peptide, Argireline, highlights the structural differences that may underlie their varying efficacy.
| Feature | This compound | Argireline (Acetyl Hexapeptide-8) |
| Sequence | Ac-EEMQRRAD-NH2 | Ac-EEMQRR-NH2 |
| Number of Amino Acids | 8 | 6 |
| Molecular Formula | C41H70N16O16S | C34H60N14O12S |
| Molecular Weight | 1075.2 g/mol | ~889 g/mol |
| Reported Efficacy | More effective in wrinkle improvement aestheticcosmetology.com | Reduces wrinkle depth mdpi.comresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
868844-74-0 |
|---|---|
Molecular Formula |
C42H72N16O15S |
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
QGGBBQJHVCVVKM-XOBYPWAZSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C |
sequence |
Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Snap 8; Acetyl GlutaMyl Octapeptide-3; Acetyl Octapeptide-1; Acetyl Octapeptide-3 |
Origin of Product |
United States |
Discovery and Mimetic Nature of Ac Glu Glu Met Gln Arg Arg Ala Asp Nh2
Identification of the Octapeptide as a Synaptosomal-Associated Protein 25 (SNAP-25) Mimic
Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, also known as Acetyl Octapeptide-3, was developed as an elongation of the hexapeptide Acetyl hexapeptide-8. mdpi.com Research identified this octapeptide as a mimic of the N-terminal end of the Synaptosomal-Associated Protein 25 (SNAP-25). mdpi.comtandfonline.com SNAP-25 is a crucial component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is fundamental for the fusion of vesicles with the presynaptic membrane to release neurotransmitters. mdpi.comnih.gov
The design of this peptide is based on the principle of competitive inhibition. By mimicking a segment of SNAP-25, the octapeptide can compete with the natural protein for a position in the SNARE complex. mdpi.com This interaction destabilizes the formation of a functional SNARE complex, thereby modulating the release of neurotransmitters, particularly acetylcholine (B1216132). mdpi.com
Functional Analogy to Endogenous Proteins in Cellular Communication
The primary function of the SNARE complex is to mediate the docking and fusion of synaptic vesicles with the plasma membrane, a critical step in neuronal exocytosis. nih.gov This complex is composed of three key proteins: syntaxin (B1175090), VAMP (vesicle-associated membrane protein), and SNAP-25. The precise assembly of these proteins into a tight four-helix bundle provides the necessary force for membrane fusion. nih.gov
This compound functions as an analogue to SNAP-25 by competing with it for binding to the other proteins in the SNARE complex. mdpi.com This competitive action disrupts the integrity and proper formation of the complex, leading to an attenuation of neurotransmitter release. wikipedia.org By interfering with this fundamental process of cellular communication at the neuromuscular junction, the peptide effectively reduces the signal for muscle contraction. skincarecrl.com
| Peptide | Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | SNAP-25 | Competes with SNAP-25 for a position in the SNARE complex, destabilizing it and inhibiting acetylcholine release. | mdpi.commdpi.com |
| Acetyl Hexapeptide-8 | SNAP-25 | Mimics the N-terminus of SNAP-25, interfering with SNARE complex formation and reducing muscle contractions. | tandfonline.comwikipedia.org |
Historical Context of Related Neurotransmitter-Inhibiting Peptides
The concept of using peptides to inhibit neurotransmitter release is not new and has its roots in the study of potent neurotoxins. The most well-known inhibitor of the SNARE complex is Botulinum neurotoxin (BoNT), a protein produced by the bacterium Clostridium botulinum. BoNTs are proteases that cleave specific proteins within the SNARE complex, including SNAP-25, syntaxin, and VAMP, leading to a potent and long-lasting inhibition of acetylcholine release.
The discovery of BoNT's mechanism of action paved the way for the development of synthetic peptides designed to replicate its effects in a more controlled and reversible manner. Early research focused on creating peptide fragments that could mimic parts of the SNARE proteins to interfere with the complex's assembly. rsc.orgnih.gov For instance, peptides mimicking the carboxy-terminal domain of SNAP-25 were shown to block acetylcholine release at Aplysia synapses. nih.gov
This line of research led to the creation of various "botox-like" peptides, including this compound and its predecessor, Acetyl Hexapeptide-8. mdpi.comnih.gov These synthetic peptides offered a non-toxic alternative that could modulate the same pathway, providing a basis for further scientific investigation into the intricate mechanisms of neurotransmission and its inhibition. mdpi.combibliotekanauki.pl The development of neuropeptides as modulators of synaptic transmission represents a significant area of research in neuroscience and biochemistry. pnei-it.comnih.govnih.gov
| Compound/Peptide | Year of Note | Key Finding | Reference |
|---|---|---|---|
| Botulinum Neurotoxin (BoNT) | Early 20th Century (Discovery/Isolation) | Identified as a potent inhibitor of acetylcholine release by cleaving SNARE proteins. | |
| SNAP-25 C-terminal mimicking peptides | Late 20th Century | Demonstrated to block cholinergic synaptic transmission by competing with intact SNAP-25. | nih.gov |
| Acetyl Hexapeptide-8 (Argireline) | c. 2002 | Developed as a synthetic peptide mimic of the N-terminus of SNAP-25 to inhibit SNARE complex formation. | mdpi.com |
| This compound (Acetyl Octapeptide-3) | Late 2000s | An extended version of Acetyl Hexapeptide-8, also designed to mimic SNAP-25 and inhibit neurotransmitter release. | mdpi.com |
Molecular Mechanisms of Action of Ac Glu Glu Met Gln Arg Arg Ala Asp Nh2
Interference with SNARE Complex Formation
The primary mechanism of action for Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 involves its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex. This protein complex is fundamental to the process of vesicle fusion with the plasma membrane, a critical step in the release of neurotransmitters. mdedge.commyskinrecipes.com The SNARE complex is comprised of three key proteins: VAMP (Vesicle-Associated Membrane Protein), Syntaxin (B1175090), and SNAP-25 (Synaptosome-Associated Protein of 25 kDa). mdedge.comci.guidethetoxicfreefoundation.com
Competitive Binding with SNAP-25 for SNARE Complex Integration
This compound is designed as a mimic of the N-terminal end of the SNAP-25 protein. myskinrecipes.comchemicalbook.com This structural similarity allows it to compete with the native SNAP-25 for a position within the SNARE complex. myskinrecipes.comci.guidethetoxicfreefoundation.com By occupying the binding site that SNAP-25 would normally fill, the peptide effectively prevents the proper assembly of the SNARE complex. ci.guidethetoxicfreefoundation.com This competitive inhibition is a key feature of its molecular action. myskinrecipes.comci.guidechemicalbook.com
Destabilization of the SNARE Ternary Complex Assembly
The integration of this compound into the SNARE complex leads to its destabilization. ci.guidethetoxicfreefoundation.com Even a slight disruption of this complex is sufficient to impair its function. thetoxicfreefoundation.com The SNARE complex must form a tight, coiled-coil structure to generate the force necessary for the fusion of a vesicle with the cell membrane. thetoxicfreefoundation.com The presence of the peptide interferes with the proper formation of this structure, thereby hindering the release of neurotransmitters. myskinrecipes.comresearchgate.net This destabilization does not involve the cleavage or irreversible damage to any of the SNARE proteins, but rather a transient and reversible interference. myskinrecipes.com
SNARE Complex and the Action of this compound
| Component | Function | Interaction with this compound |
| SNAP-25 | A key protein in the SNARE complex, contributing to the fusion of vesicles with the plasma membrane. thetoxicfreefoundation.com | The peptide mimics the N-terminal end of SNAP-25 and competes for its position in the SNARE complex. myskinrecipes.comci.guidechemicalbook.com |
| VAMP | A vesicle-associated protein that is part of the SNARE complex. mdedge.com | The peptide's interference with SNAP-25 binding prevents the proper assembly of the full SNARE complex, including VAMP. researchgate.net |
| Syntaxin | A target membrane protein that is a component of the SNARE complex. mdedge.com | The destabilization of the SNARE complex by the peptide disrupts the functional interaction between all three protein components. ci.guidethetoxicfreefoundation.com |
Modulation of Exocytosis Pathways
By interfering with the SNARE complex, this compound directly modulates the process of exocytosis, which is the cellular mechanism for secreting substances. researchgate.net
Inhibition of Acetylcholine (B1216132) Exocytosis
A primary consequence of SNARE complex destabilization is the inhibition of acetylcholine release at the neuromuscular junction. mdedge.comci.guidegreenwaybiotek.com Acetylcholine is the neurotransmitter responsible for muscle contraction. myskinrecipes.com By attenuating the release of acetylcholine, the peptide leads to muscle relaxation. chemicalbook.comgreenwaybiotek.com This mechanism is conceptually similar to that of botulinum toxin, although it acts through competitive binding rather than protein cleavage. mdedge.comchemicalbook.com
Impact on Vesicle Trafficking and Membrane Fusion Events
The SNARE complex is essential for the final steps of vesicle trafficking, specifically the docking and fusion of vesicles to the presynaptic membrane. mdedge.comthetoxicfreefoundation.com The interference of this compound with the SNARE machinery directly impedes these events. researchgate.net The inability of the SNARE complex to properly assemble prevents the efficient fusion of vesicles containing neurotransmitters with the cell membrane, thus inhibiting their release. myskinrecipes.com
Regulation of Secretion in Non-Neuronal Cells (e.g., Endocrine, Immune Cells)
The influence of this compound on exocytosis is not limited to neuronal cells. The peptide has been shown to inhibit the release of catecholamines, which include adrenaline and noradrenaline. ci.guidechemicalbook.com This suggests a regulatory role in the secretion processes of endocrine cells, such as those in the adrenal medulla. The underlying mechanism is the same: interference with the SNARE-dependent exocytosis of vesicles containing these hormones. chemicalbook.com
Interaction with Cellular Signaling Proteins Beyond the SNARE Complex
While the primary mechanism of action for this compound, also known as Acetyl Octapeptide-3, is the well-documented modulation of the SNARE complex, emerging research and theoretical frameworks suggest that its influence may extend to other cellular signaling pathways. These potential interactions, although less characterized, hint at a broader role for this octapeptide in cellular modulation.
It has been theorized that due to its ability to interfere with protein-protein interactions, this compound could serve as a valuable tool in studying various cellular signaling pathways. polarispeptides.com This is particularly relevant in the context of exocytosis in non-neuronal cells, such as those in the endocrine and immune systems, where it might help in understanding the regulation of hormone and cytokine secretion. polarispeptides.com
One area of potential interaction is with the extracellular matrix (ECM). Some peptides are known to act as "signal peptides" that can modulate the turnover of skin proteins, including the synthesis of ECM proteins. nih.gov While not definitively classified as such, the potential for this compound to influence the ECM is an area of interest. It has been suggested that it may have an anti-wrinkling action on the ECM and could potentially prevent the disruption of the lipid matrix's packing. nih.gov
Further research in murine models has indicated a potential influence of this compound on the activity of dermal contractile fibroblasts. corepeptides.com It is hypothesized that by inducing relaxation in these fibroblasts, the peptide may lead to a reduction in micro-tensions within the skin. corepeptides.com This suggests a possible interaction with signaling pathways that control fibroblast contractility and maintain skin tension. corepeptides.com
Moreover, studies have pointed towards a synergistic effect when this compound is combined with other peptides. For instance, a combination with Leuphasyl has been shown to have a stronger inhibitory effect on glutamate (B1630785) release than either peptide alone. nih.gov This indicates a more complex interaction with neurotransmitter release mechanisms than simple SNARE complex competition.
It is important to note that much of the information regarding the interaction of this compound with cellular signaling proteins beyond the SNARE complex is currently theoretical or based on preliminary findings. The following table summarizes these potential interactions and the cell types that may be involved.
| Potential Interaction | Affected Cell Type/Component | Hypothesized Mechanism of Action | Supporting Evidence/Theory |
| Modulation of Exocytosis | Endocrine and Immune Cells | Regulation of hormone and cytokine secretion. | Theoretical application as a research tool. polarispeptides.com |
| Extracellular Matrix (ECM) Interaction | Dermal Components | Potential to act as a signal peptide, influencing ECM protein synthesis and lipid matrix packing. | Categorization of similar peptides and theoretical anti-wrinkling action. nih.gov |
| Fibroblast Activity Modulation | Dermal Contractile Fibroblasts | Relaxation of fibroblasts, leading to reduced micro-tensions in the skin. | Findings from a study in murine models. corepeptides.com |
| Synergistic Neurotransmitter Inhibition | Neurons | Enhanced inhibition of glutamate release when combined with other peptides. | In vitro assay results showing synergistic effects with Leuphasyl. nih.gov |
Structural Biology and Biophysical Characterization of the Octapeptide
Conformational Analysis and Preferences of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2
The three-dimensional structure of a peptide is dictated by a complex interplay of forces, including intramolecular hydrogen bonds, electrostatic interactions, and the inherent conformational preferences of its constituent amino acids. For this compound, the terminal modifications and the high density of charged residues are primary drivers of its structural behavior.
The chemical modification of peptide termini is a common strategy to enhance stability and biological activity. N-terminal acetylation and C-terminal amidation, as present in this octapeptide, play a significant role in defining its conformational landscape. nih.govnih.gov
Mimicking Native Proteins : These modifications allow the peptide to more closely resemble a segment within a larger protein, where the amino and carboxyl groups are engaged in peptide bonds and are thus uncharged. nih.gov This mimicry can be crucial for preserving or enhancing the peptide's ability to adopt a bioactive conformation and interact with biological targets. nih.gov
Enhanced Stability : The modified termini are protected against degradation by exopeptidases, such as aminopeptidases and carboxypeptidases, which specifically recognize and cleave free termini. nih.govegyptian-gazette.com This increased metabolic stability is essential for peptides intended for use in biological assays. nih.gov
Structural Constraints : By removing the terminal charges, acetylation and amidation alter the electrostatic forces within the peptide. This can lead to significant changes in secondary structure. For example, studies on the KFE8 peptide have shown that N-terminal acetylation can alter the alignment of β-strands, leading to different supramolecular aggregate morphologies. nih.gov For the octapeptide , these modifications would eliminate strong electrostatic interactions between the termini, allowing weaker, more localized interactions among the side chains to dominate the conformational preferences.
Table 1: Effects of Terminal Modifications on Peptide Properties
| Modification | Location | Effect on Charge | Impact on Conformation & Stability |
| Acetylation | N-terminus | Neutralizes positive charge of the alpha-amino group. nih.gov | Increases metabolic stability by blocking aminopeptidases. nih.govegyptian-gazette.com Allows peptide to mimic native protein structure. nih.gov Can alter secondary structure by removing terminal electrostatic interactions. nih.gov |
| Amidation | C-terminus | Neutralizes negative charge of the alpha-carboxyl group. egyptian-gazette.com | Increases stability against carboxypeptidases. egyptian-gazette.com Prevents interference from a charged C-terminus in binding assays. nih.gov |
The sequence of this octapeptide contains five charged residues at physiological pH: two glutamic acid residues (Glu), one aspartic acid residue (Asp), and two arginine residues (Arg). Glutamate (B1630785) and aspartate are negatively charged, while arginine is positively charged. pnas.orgwikipedia.org These residues are key drivers of the peptide's conformation through powerful intramolecular forces.
Electrostatic Interactions and Salt Bridges : The primary interaction between oppositely charged residues is the salt bridge, a combination of hydrogen bonding and electrostatic attraction. In this peptide, potential salt bridges can form between the side chains of Glu/Asp and Arg. For instance, an interaction between the carboxylate group (COO⁻) of a Glu or Asp residue and the guanidinium (B1211019) group (C(NH₂)₂⁺) of an Arg residue can significantly stabilize specific folds. nih.gov The presence of two adjacent arginine residues (Arg-Arg) creates a localized region of high positive charge, which can interact strongly with the two N-terminal glutamic acid residues.
Hydrogen Bonding : Beyond salt bridges, the side chains of Glu, Asp, Gln, and Arg are potent hydrogen bond donors and acceptors. rupress.org These interactions, both among side chains and between side chains and the peptide backbone, are fundamental to stabilizing secondary structures like α-helices or β-turns. earticle.net
Conformational Stability : The stability of these interactions, particularly salt bridges, is context-dependent. Studies on model peptides have shown that the stabilizing effect of a salt bridge depends on the specific amino acids involved (e.g., Glu-Arg vs. Asp-Arg) and their spacing within the sequence. nih.gov For example, Glu-Arg pairs are often found to be more stabilizing for α-helices than Asp-Arg pairs. nih.gov The tandem arginine residues in the octapeptide could lead to cooperative interactions that enforce a more rigid local conformation. Conversely, repulsion between the two adjacent glutamic acid residues at the N-terminus could destabilize certain structures, forcing the peptide into a more extended conformation in that region. Research has shown that inserting a negatively charged amino acid into a hexa-arginine peptide can dramatically weaken net attractive forces, highlighting the significant impact of charge balance. nih.gov
Intermolecular Interactions and Binding Kinetics
The specific sequence and structure of the octapeptide suggest it may act as a modulator of protein-protein interactions or as a chelator for metal ions.
The Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex is essential for membrane fusion, particularly in neurotransmitter release. This complex involves the proteins SNAP-25, syntaxin (B1175090), and synaptobrevin (VAMP). Peptides that mimic portions of these proteins can act as competitive inhibitors of SNARE complex formation. nih.govrupress.org
The sequence of the octapeptide, This compound , shows a notable similarity to the N-terminal region of the SNARE protein SNAP-25. Specifically, a hexapeptide known as argireline (B605571) (Ac-EEMQRR-NH2 or Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) is patterned after the N-terminus of SNAP-25 and is known to interfere with SNARE complex assembly and inhibit catecholamine release. nih.gov The first six residues of the octapeptide are identical to argireline. This strong homology suggests that this compound likely functions as a competitive inhibitor of SNAP-25, binding to syntaxin and preventing the full assembly of the functional SNARE complex.
Research indicates that peptides mimicking the N-terminal domains of SNARE proteins are often more effective inhibitors than those mimicking C-terminal regions, as they can arrest the initial "zippering" of the complex. nih.govearticle.net The inhibitory action of such peptides has been demonstrated to reduce neurotransmitter exocytosis in various neuronal systems. researchgate.netnih.gov Therefore, the octapeptide is predicted to specifically target the protein-protein interaction interface of the SNARE machinery.
Table 2: Comparison of the Octapeptide with a Known SNARE-Inhibiting Peptide
| Peptide | Sequence | Target | Mechanism of Action |
| Argireline | Ac-Glu-Glu-Met-Gln-Arg-Arg -NH₂ | SNARE Complex | Mimics the N-terminus of SNAP-25, competing for a position in the complex and inhibiting its formation. nih.gov |
| Subject Peptide | Ac-Glu-Glu-Met-Gln-Arg-Arg -Ala-Asp-NH₂ | Presumed: SNARE Complex | The identical core sequence suggests a similar mechanism of competitive inhibition of SNARE complex assembly. |
Peptides containing residues with carboxylate (Glu, Asp), and guanidinium (Arg) side chains are known to coordinate with metal ions. Copper(II) (Cu²⁺) is a biologically relevant metal ion whose binding to peptides has been extensively studied. researchgate.netnih.gov
Coordination Sites : The octapeptide this compound possesses multiple potential coordination sites for Cu²⁺. The primary anchoring groups for Cu²⁺ ions in peptides are typically the N-terminal amine group and nitrogen atoms from the peptide backbone. nih.gov However, since the N-terminus is acetylated, it is less likely to be a primary binding site. Instead, the side chains of the acidic residues (Glu-1, Glu-2, Asp-8) are strong candidates for coordinating with Cu²⁺ through their carboxylate oxygen atoms. researchgate.netnih.gov
Role of Arginine : Arginine residues can also participate in metal ion binding through their guanidinium groups, although they are generally considered weaker ligands for Cu²⁺ than acidic residues or histidine. nih.gov Some studies suggest that arginine residues can favor binding to metal ions through their charged groups.
Chelation Complex : The presence of multiple potential binding sites (two Glu, one Asp, two Arg) suggests that the octapeptide could act as a chelator, forming a stable complex with a Cu²⁺ ion. The specific geometry of the resulting complex would depend on which donor atoms from the peptide coordinate with the metal ion, a process that is highly dependent on pH and the peptide's conformational flexibility. nih.gov Studies with other peptides have shown that the N-terminus and the side chains of glutamate and aspartate can form a binding site for Cu(II). researchgate.net
Structure Activity Relationship Sar Studies of Ac Glu Glu Met Gln Arg Arg Ala Asp Nh2 and Its Derivatives
Impact of Amino Acid Substitutions on Biological Activity
The biological activity of a peptide is intrinsically linked to its amino acid sequence. Altering this sequence through substitutions can have profound effects on its structure, stability, and interaction with biological targets. Methodologies such as site-specific mutagenesis and alanine (B10760859) scanning are pivotal in elucidating the contribution of individual amino acid residues.
Site-Specific Mutagenesis and Functional Consequences
In the context of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, mutagenesis studies can reveal the functional consequences of altering key residues. For instance, the peptide contains both negatively charged (Glu, Asp) and positively charged (Arg) amino acids, which are crucial for forming electrostatic interactions or salt bridges. wikipedia.orgnih.gov Substituting an arginine residue with a neutral or negatively charged amino acid could disrupt a critical ionic bond with a biological target, likely diminishing or ablating its activity. Similarly, the methionine (Met) residue is susceptible to oxidation, and replacing it could enhance the peptide's stability without necessarily compromising its primary function, a strategy explored in analogs of the related peptide Argireline (B605571). aestheticcosmetology.com
Studies on related peptides have shown that even subtle changes, such as replacing one amino acid with a similar one (e.g., Arg to Lys), can alter the peptide's properties. nih.gov For example, investigations into point mutation derivatives of Argireline, such as replacing Glutamic acid with Alanine or Arginine with Histidine, were conducted to study their interaction with metal ions, demonstrating how substitutions influence the peptide's physicochemical behavior. researchgate.net
Alanine Scanning and Identification of Key Residues
Alanine scanning is a systematic approach used to determine the contribution of individual amino acid side chains to a peptide's function. genscript.com In this technique, each residue in the peptide sequence is systematically replaced, one by one, with alanine. genscript.comnih.gov Alanine is chosen because it is the smallest chiral amino acid, and its methyl side chain is relatively non-reactive, effectively removing the original side chain's functionality without introducing significant steric or electronic perturbations. genscript.com By measuring the subsequent change in biological activity for each mutant, researchers can identify "hot spots" or key residues that are critical for the peptide's function. genscript.com
Applying alanine scanning to this compound would systematically pinpoint which of the eight residues are indispensable for its activity. It is hypothesized that substituting the large, positively charged arginine residues at positions 5 and 6 would lead to a significant loss of function, as these are often involved in crucial receptor interactions. Conversely, replacing other residues might have a less dramatic effect, indicating they are more structurally supportive than functionally essential.
A complementary technique, known as hydrophile scanning, involves systematically mutating residues to a charged amino acid like lysine (B10760008) or glutamic acid. nih.gov This can provide further insights into the electrostatic environment and the importance of charge interactions at specific positions. nih.gov For example, if a residue is located in a negatively charged pocket of a receptor, mutating it to a positively charged lysine might enhance binding, whereas mutating it to a negatively charged glutamic acid would be detrimental. nih.gov
Table 1: Potential Impact of Amino Acid Substitutions in Ac-EEMQRRAD-NH2 based on Scanning Principles
| Position | Original Residue | Substitution Type | Predicted Functional Consequence | Rationale |
|---|---|---|---|---|
| 1 | Glu (E) | Alanine Scanning | Moderate to high impact | Removal of negative charge and hydrogen bonding capability. wikipedia.orgnih.gov |
| 2 | Glu (E) | Alanine Scanning | Moderate to high impact | Removal of second negative charge, potentially disrupting cumulative electrostatic interactions. wikipedia.orgnih.gov |
| 3 | Met (M) | Alanine Scanning | Low to moderate impact | Side chain is hydrophobic and uncharged; substitution may affect conformation but not primary binding. aestheticcosmetology.com |
| 4 | Gln (Q) | Alanine Scanning | Moderate impact | Removal of polar, uncharged side chain capable of hydrogen bonding. wikipedia.org |
| 5 | Arg (R) | Alanine Scanning | High impact | Removal of positive charge and guanidinium (B1211019) group, likely critical for receptor binding. wikipedia.org |
| 6 | Arg (R) | Alanine Scanning | High impact | Removal of a second key positive charge, potentially ablating activity. wikipedia.org |
| 7 | Ala (A) | N/A | N/A | Alanine is the baseline for this scanning method. |
| 8 | Asp (D) | Alanine Scanning | Moderate to high impact | Removal of C-terminal negative charge, may affect solubility and interaction. wikipedia.org |
Analysis of Truncated and Extended Peptide Analogs
Modifying the length of a peptide chain, either by truncating (shortening) or extending it, is a common strategy in peptide drug design to optimize activity, selectivity, and pharmacokinetic properties.
Comparative Studies with Hexapeptide Analogs (e.g., Argireline)
This compound is an extended analog of the well-known cosmetic hexapeptide Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2). aestheticcosmetology.comchempep.com Argireline functions by mimicking the N-terminal end of the SNAP-25 protein, disrupting the formation of the SNARE complex and thereby inhibiting the release of neurotransmitters that cause muscle contraction. researchgate.netresearchgate.net
Table 2: Comparison of Ac-EEMQRRAD-NH2 and Argireline
| Feature | This compound | Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) |
|---|---|---|
| Sequence | Ac-EEMQRRAD-NH2 | Ac-EEMQRR-NH2 |
| Length | 8 amino acids | 6 amino acids |
| Molecular Formula | C41H70N16O16S sigmaaldrich.com | C34H60N14O12S chempep.com |
| Molecular Weight | ~1075.2 g/mol | ~889.0 g/mol chempep.com |
| Net Charge (pH 7) | -1 (2 Glu, 1 Asp vs. 2 Arg) | 0 (2 Glu vs. 2 Arg) |
| Key Difference | C-terminal extension of Alanine and Aspartic Acid | Truncated version |
| Reported Activity | More effective than Argireline aestheticcosmetology.com | Inhibits SNARE complex formation researchgate.net |
Functional Characterization of Related Octapeptide Variants
The specific sequence of this compound is one of several possible octapeptide variants. By synthesizing and characterizing related octapeptides with single amino acid substitutions, it is possible to fine-tune the peptide's properties. Public chemical databases list several such variants, providing a basis for theoretical functional characterization. nih.govnih.govnih.gov
For example, substituting the second Arginine (Arg) at position 6 with Lysine (Lys) creates Ac-Glu-Glu-Met-Gln-Arg-Lys-Ala-Asp-NH2. nih.gov Both Arg and Lys are positively charged, but Lysine has a primary amino group on a flexible chain, whereas Arginine has a more rigid guanidinium group. This change could alter the geometry of the interaction with a target receptor, potentially affecting binding affinity and selectivity.
Another variant involves substituting the final Aspartic Acid (Asp) with Asparagine (Asn) to create Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asn-NH2. nih.gov This modification is significant because it replaces a negatively charged residue with a polar but uncharged one, thereby changing the peptide's net charge from -1 to 0. Such a change would drastically alter the peptide's electrostatic profile and its potential interactions with biological targets.
Table 3: Selected Octapeptide Variants and Potential Functional Implications
| Variant Sequence | Substitution | PubChem CID | Key Physicochemical Change | Potential Functional Implication |
|---|---|---|---|---|
| Ac-EEMQRH AD-NH2 | Arg6 -> His | 176105873 nih.gov | Replacement of strongly basic Arg with weakly basic His. | Reduced positive charge at physiological pH; may decrease binding affinity if a strong positive charge is required. |
| Ac-EEMQRK AD-NH2 | Arg6 -> Lys | 176105928 nih.gov | Substitution of Arg with another positively charged residue, Lys. | Maintains positive charge but alters side-chain geometry and hydrogen bonding potential. wikipedia.org |
| Ac-EEMQRRAN -NH2 | Asp8 -> Asn | 176105849 nih.gov | Replacement of negatively charged Asp with polar, uncharged Asn. | Alters net charge of the peptide; may reduce electrostatic interactions and solubility. |
| Ac-EEMQRRAQ -NH2 | Asp8 -> Gln | 176105869 nih.gov | Replacement of negatively charged Asp with polar, uncharged Gln. | Similar to Asn substitution, alters net charge and removes a potential ionic interaction site. |
Influence of Terminal Modifications on Peptide Potency and Selectivity
The terminal ends of a peptide—the N-terminus (amino end) and C-terminus (carboxyl end)—are highly susceptible to degradation by exopeptidases in biological systems. Modifying these termini is a critical strategy to enhance peptide stability, prolong its half-life, and improve its potency.
The subject peptide features two such common modifications: N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). aestheticcosmetology.comsigmaaldrich.com
N-Terminal Acetylation : The addition of an acetyl group (Ac-) to the N-terminal Glutamic Acid neutralizes the positive charge of the free amine group. This modification serves two main purposes: it increases the peptide's resistance to degradation by aminopeptidases, and it can improve its ability to penetrate biological membranes by making it slightly more lipophilic. chempep.com
C-Terminal Amidation : Replacing the C-terminal carboxyl group (-COOH) with an amide group (-CONH2) neutralizes its negative charge. This makes the peptide resistant to cleavage by carboxypeptidases. chempep.com This modification is crucial for maintaining the integrity and prolonging the activity of many therapeutic peptides.
The presence of both of these "caps" on this compound is a deliberate design choice to maximize its stability and bioavailability. Studies on related peptides have confirmed that these terminal modifications are key structural features that enhance stability and prolong activity. chempep.com Further research could explore other terminal modifications, such as attaching fatty acids (lipidation) to the N-terminus, a technique that has been used to enhance the potency and selectivity of other peptide families by increasing their affinity for cell membranes. researchgate.net
Advanced Methodologies in Researching Ac Glu Glu Met Gln Arg Arg Ala Asp Nh2
Computational Modeling and Simulation
Computational approaches provide invaluable insights into the molecular behavior of peptides, guiding further experimental work and the design of new analogues.
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For peptides like Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, MD simulations can predict its conformational ensemble, revealing the different shapes the peptide can adopt in solution or when interacting with a biological target, such as a receptor.
Research on related neuropeptides and their receptors, like the neurotensin (B549771) receptor (NTS1), demonstrates the utility of this technique. MD simulations have been employed to assess the dynamics of the neurotensin receptor in its active, peptide-bound conformation. researchgate.net These studies can reveal how the binding of a peptide ligand induces or stabilizes specific receptor conformations, a critical step in signal transduction. nih.gov For instance, simulations can show slow-exchanging conformational changes on the receptor's surface after a peptide binds, suggesting an "induced-fit" mechanism of recognition. nih.gov Such computational studies could be applied to this compound to understand its flexibility and the specific structural changes that occur upon binding to its putative target.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. youtube.com In peptide research, QSAR is used to predict the activity of new peptide sequences based on the physicochemical properties of their constituent amino acids. nih.gov This approach is instrumental in designing new analogues with improved potency or selectivity.
The process involves creating a dataset of peptides with known activities and then using statistical methods, like partial least squares (PLS), to build a model that correlates amino acid properties (e.g., hydrophobicity, steric properties, electrical properties) with activity. frontiersin.org For example, QSAR models have been successfully developed for angiotensin-converting enzyme (ACE) inhibitory peptides by correlating their sequence features with their half-maximal inhibitory concentration (IC₅₀) values. These models can then predict the activity of novel peptide sequences, guiding the synthesis of more potent compounds. Similarly, QSAR could be used to analyze analogues of this compound, identifying which amino acid positions are critical for activity and how modifications might enhance its function.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor or target protein). researchgate.net It is widely used to understand the molecular basis of peptide-receptor interactions. Docking studies on neurotensin (NT) analogues with the neurotensin receptor 1 (NTS1) have shown that even though new analogues can bind to the active site, their binding affinity may be weaker than the native peptide. researchgate.net
These studies can identify key amino acid residues in both the peptide and the receptor that are critical for binding. For example, docking has been used to investigate the binding modes of small molecule antagonists and peptide agonists to the NTS1 receptor, revealing overlapping binding sites despite the different chemical nature of the ligands. nih.gov Such analyses provide a static picture of the interaction, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the peptide-target complex. researchgate.netuzh.ch For this compound, docking studies could be used to hypothesize its binding mode to a target receptor, guiding site-directed mutagenesis experiments to validate the predicted interactions.
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are essential experimental techniques for validating and expanding upon computational findings, providing direct measurements of peptide structure and binding thermodynamics.
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides in solution. creative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. americanpeptidesociety.org The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. creative-proteomics.comamericanpeptidesociety.org
α-helices typically show strong negative bands at 222 nm and 208 nm and a positive band at 190 nm. americanpeptidesociety.org
β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils have a more neutral spectrum with a negative peak near 200 nm. americanpeptidesociety.org
CD spectroscopy is highly sensitive to conformational changes, making it ideal for monitoring how a peptide's structure is affected by its environment (e.g., pH, temperature, or the presence of a binding partner). americanpeptidesociety.orgresearchgate.net For this compound, CD would be the primary method to determine its predominant structure in an aqueous buffer and to observe if it adopts a more ordered conformation upon interacting with a membrane-mimicking environment or its target receptor.
Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |
| α-Helix | ~190 | ~208 and ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | ~195-200 |
| Data sourced from general principles of CD spectroscopy. americanpeptidesociety.org |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. cam.ac.uk This label-free method provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.govwur.nl By titrating the peptide into a solution containing its target molecule, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govnih.gov
The thermodynamic signature provides deep insights into the nature of the binding forces:
Enthalpy (ΔH) reflects the heat released or absorbed from bond formation and breakage.
Entropy (ΔS) reflects changes in the system's disorder, such as the displacement of water molecules from binding surfaces.
These parameters are critical for understanding what drives the binding of a peptide to its target. nih.gov For this compound, ITC would be the definitive method to quantify its binding affinity and the thermodynamic forces governing its interaction with a target protein, providing crucial data for structure-activity relationship studies and lead optimization. nih.govwur.nl
Table 2: Example Thermodynamic Parameters from an ITC Experiment
| Parameter | Symbol | Typical Units | Description |
| Stoichiometry | n | - | Molar ratio of the interacting molecules in the complex |
| Dissociation Constant | Kd | µM, nM | Measure of binding affinity; lower values indicate tighter binding |
| Change in Enthalpy | ΔH | kcal/mol or kJ/mol | Heat released (exothermic) or absorbed (endothermic) upon binding |
| Change in Entropy | TΔS | kcal/mol or kJ/mol | Change in the disorder of the system upon binding |
| Change in Gibbs Free Energy | ΔG | kcal/mol or kJ/mol | Overall measure of binding spontaneity, calculated from ΔH and ΔS |
| This table represents typical parameters obtained from ITC experiments as described in the literature. cam.ac.uknih.govyoutube.com |
Mass Spectrometry-Based Approaches for Peptide Characterization and Modification Detection
Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of synthetic peptides like this compound. It provides precise information on molecular weight, amino acid sequence, and the presence of post-translational or synthetic modifications. nih.gov High-resolution mass spectrometry can confirm the identity and purity of the target peptide by matching the experimentally measured mass to the theoretical mass. For this compound, the expected monoisotopic mass provides a primary check for successful synthesis.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. In a typical MS/MS experiment, the peptide ion is isolated and then fragmented through methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). technologynetworks.com The resulting fragment ions (primarily b- and y-ions) produce a spectrum that is characteristic of the peptide's amino acid sequence. youtube.com Analysis of the mass differences between consecutive peaks in the fragment ion series allows for the confirmation of the amino acid sequence, including the N-terminal acetylation and C-terminal amidation.
Furthermore, MS-based approaches are crucial for identifying and quantifying chemical modifications that may occur during synthesis, handling, or storage. These modifications can alter the peptide's structure and biological activity. Common modifications for a peptide containing methionine, glutamine, and aspartic acid include oxidation and deamidation.
Oxidation: The methionine (Met) residue is susceptible to oxidation, resulting in methionine sulfoxide (B87167) (+16 Da mass shift) or, less commonly, methionine sulfone (+32 Da mass shift). Liquid chromatography can often separate the oxidized species from the parent peptide, and MS can identify the mass change.
Deamidation: The glutamine (Gln) and asparagine-like C-terminal aspartic acid amide (Asp-NH2) can undergo deamidation, where the side-chain amide is hydrolyzed to a carboxylic acid. This results in a mass increase of approximately 0.98 Da. This subtle mass shift requires high-resolution mass spectrometry for accurate detection.
Data-independent acquisition (DIA) and data-dependent acquisition (DDA) are two common strategies used in LC-MS/MS for comprehensive peptide characterization. These methods allow for both the identification of the primary peptide sequence and the detection of low-abundance modified forms within the sample.
| Potential Modification | Affected Residue(s) | Mass Change (Da) | Significance in Characterization |
| Oxidation | Methionine (Met) | +15.99 | Indicates potential sample degradation or issues during synthesis; can affect biological activity. |
| Deamidation | Glutamine (Gln), Asp-NH2 | +0.98 | A common degradation pathway that introduces a negative charge and can alter conformation and function. |
| Acetylation | N-terminus (Glu) | +42.01 | Confirms the intended N-terminal modification of the peptide. |
| Amidation | C-terminus (Asp) | -0.98 | Confirms the intended C-terminal modification, which can increase stability and mimic native peptides. |
Strategies for Peptide Synthesis for Research Applications
The synthesis of peptides for research, such as analogs of this compound, is critical for investigating their biological functions and therapeutic potential. Chemical synthesis allows for the precise creation of peptide sequences and the introduction of various modifications.
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Analog Generation
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common and efficient method for synthesizing peptides like this compound and its analogs. biotage.comnih.gov The core principle of SPPS involves building a peptide chain sequentially while the C-terminal end is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. nih.govbachem.com
The most widely used SPPS chemistry is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov In this method, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (like tBu). beilstein-journals.org
The synthesis cycle for adding one amino acid consists of two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a weak base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free N-terminal amine.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov
This cycle is repeated for each amino acid in the sequence. For this compound, the synthesis would begin with an Asp-linked resin suitable for producing a C-terminal amide upon final cleavage. After the final amino acid (Glu) is coupled, the N-terminal Fmoc group is removed, and an acetyl group is added. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). beilstein-journals.org
The generation of analogs is achieved by simply altering the sequence of amino acids added during the synthesis cycles. For instance, to create an alanine-scan analog, each amino acid residue would be systematically replaced with alanine (B10760859) in separate syntheses to probe the importance of each side chain for the peptide's activity. mdpi.com
| Step | Action | Reagents | Purpose |
| 1. Deprotection | Removal of the Nα-Fmoc protecting group | Piperidine in DMF | To expose the N-terminal amine for the next coupling reaction. |
| 2. Washing | Removal of excess deprotection reagent and by-products | DMF, Isopropanol | To ensure a clean reaction environment for the coupling step. |
| 3. Coupling | Addition of the next activated amino acid | Fmoc-amino acid, HBTU, DIPEA | To form a new peptide bond, extending the peptide chain. |
| 4. Washing | Removal of excess reagents and soluble by-products | DMF, Isopropanol | To purify the resin-bound peptide before the next cycle. |
| 5. Final Cleavage | Release of peptide from resin and removal of side-chain protecting groups | Trifluoroacetic acid (TFA) with scavengers | To obtain the final, unprotected peptide. |
Incorporation of Modified and Unnatural Amino Acids for SAR Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing peptide properties such as potency, selectivity, and metabolic stability. mdpi.com A powerful strategy in SAR is the incorporation of modified or unnatural amino acids into the peptide sequence during SPPS. springernature.comnih.gov This allows researchers to probe the structural and chemical requirements for biological activity beyond what is possible with the 20 proteinogenic amino acids. researchgate.net
The flexible nature of SPPS allows for the straightforward inclusion of hundreds of commercially available unnatural amino acids. beilstein-journals.org These can be used to:
Enhance Stability: Introducing D-amino acids can increase resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. nih.gov For example, replacing L-Alanine with D-Alanine could prolong the peptide's half-life.
Modify Conformation: Conformationally restricted amino acids, such as N-methylated amino acids or α-aminoisobutyric acid (Aib), can be incorporated to stabilize specific secondary structures (e.g., helices or turns) and explore the bioactive conformation of the peptide. mdpi.com
Probe Binding Interactions: Analogs with modified side chains can be synthesized to explore electrostatic, hydrophobic, or hydrogen-bonding interactions with a biological target. For example, replacing glutamic acid (Glu) with a longer-chain homolog like aminopimelic acid could probe the size and charge requirements of a binding pocket. Similarly, replacing arginine (Arg) with citrulline removes the positive charge and can test the importance of the guanidinium (B1211019) group for activity.
The process for incorporating these amino acids via SPPS is largely the same as for standard amino acids, provided they are properly protected (e.g., with Fmoc and a suitable side-chain protecting group). beilstein-journals.org These SAR studies provide critical information for designing peptide-based drug candidates with improved pharmacological profiles. mdpi.com
| Unnatural Amino Acid | Abbreviation | Structural Feature | Purpose in SAR Studies |
| D-Alanine | d-Ala | Opposite stereochemistry to natural L-Alanine | Increase proteolytic stability. nih.gov |
| N-Methyl Arginine | MeArg | Methyl group on backbone nitrogen | Restrict conformation, probe backbone H-bonding. |
| α-Aminoisobutyric Acid | Aib | Gem-dimethyl group on α-carbon | Induce helical or turn conformations. mdpi.com |
| Citrulline | Cit | Uncharged ureido group instead of guanidinium | Probe the necessity of positive charge on Arginine for binding. |
| Ornithine | Orn | Shorter side chain than Lysine (B10760008) | Modify basicity and probe binding pocket size. |
Future Research Directions and Translational Potential in Basic Science
Exploring Novel Molecular Targets and Signaling Pathways
The primary structure of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, with its specific arrangement of amino acids, provides a roadmap for investigating its potential molecular targets. The presence of two consecutive arginine residues, which are positively charged at physiological pH, alongside two glutamic acid residues and a C-terminal aspartic acid that are negatively charged, creates a complex charge distribution that could facilitate binding to a variety of protein surfaces. wikipedia.org
Future research should focus on screening this peptide against a panel of receptors, particularly those in the G-protein coupled receptor (GPCR) family, which are common targets for neuropeptides. Given its sequence similarity to fragments of neuropeptides, investigating its affinity for neurokinin receptors, which are the natural receptors for Substance P, would be a logical starting point. nih.gov Competitive binding assays using radiolabeled ligands for known neuropeptide receptors could reveal if this compound acts as an agonist or antagonist. nih.gov
Furthermore, untargeted approaches using techniques like affinity chromatography-mass spectrometry, where the peptide is immobilized and used to "fish" for binding partners in cell lysates, could identify novel molecular targets. Once a target is identified, downstream signaling pathway analysis, including measuring changes in second messengers like cyclic AMP (cAMP) and intracellular calcium, will be crucial to elucidate its mechanism of action.
Elucidating Higher-Order Structural Dynamics and Functional Implications
Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy can provide insights into the peptide's secondary structure in different solvent environments, mimicking aqueous and membrane-like conditions. Molecular dynamics (MD) simulations can complement these experimental approaches by providing a detailed, atomistic view of the peptide's conformational landscape and how it might change upon interacting with a potential binding partner. nih.gov Understanding whether the peptide adopts a stable secondary structure, such as an alpha-helix or beta-turn, or exists as a more flexible random coil will be critical in understanding its functional implications. nih.gov
Development of this compound as a Research Tool in Neurobiology and Cell Biology
The unique sequence and modifications of this compound make it a promising candidate for development as a specialized research tool. If it is found to have high affinity and selectivity for a specific receptor, it could be developed into a valuable pharmacological probe to study the physiological roles of that receptor in various cellular and physiological processes.
For use in cell biology, the peptide could be labeled with a fluorescent tag to visualize its localization within cells or tissues, providing insights into its uptake, trafficking, and sites of action. nih.gov Such fluorescently labeled probes are invaluable for studying receptor dynamics, including internalization and recycling. nih.gov Furthermore, if the peptide is found to modulate a specific neuronal signaling pathway, it could be used as a tool to dissect the molecular mechanisms underlying complex neurological processes.
Design and Synthesis of Next-Generation Peptidomimetics for Mechanistic Studies
While peptides can be potent and selective ligands, their therapeutic potential is often limited by poor metabolic stability and bioavailability. Peptidomimetics are compounds that mimic the essential structural features of a peptide but are designed to have improved drug-like properties. wikipedia.org The design and synthesis of peptidomimetics based on the this compound sequence could lead to more stable and potent research tools for mechanistic studies.
Strategies for creating peptidomimetics include replacing labile peptide bonds with more resistant linkages, introducing unnatural amino acids, or cyclizing the peptide backbone to constrain its conformation. wikipedia.org For instance, systematic alanine (B10760859) scanning, where each amino acid is replaced one by one with alanine, can identify key residues responsible for binding and activity. This information can then guide the design of more potent and selective peptidomimetics. The synthesis of such analogs can be achieved through established solid-phase peptide synthesis methodologies. nih.gov
Understanding the Biological Context of Peptide Stability and Metabolism at a Molecular Level
The N-terminal acetylation and C-terminal amidation of this compound are common modifications known to increase peptide stability by protecting against degradation by exopeptidases. nih.gov Future research should aim to quantify the extent of this increased stability.
Q & A
Q. What is the structural composition and synthesis method for Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂?
The compound is an acetylated octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ (CAS 868844-74-0), synthesized via solid-phase peptide synthesis (SPPS). Its molecular formula is C₄₁H₇₀O₁₆N₁₆S₁, and it has an isoelectric point (pI) of 4.34, indicating a net negative charge at physiological pH . Purification typically involves reverse-phase HPLC, with ≥98% purity required for research use. Researchers should validate synthesis outcomes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity and avoid truncated byproducts .
Q. What safety protocols are recommended for handling this peptide in laboratory settings?
- Handling: Avoid skin/eye contact and inhalation. Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and static-dissipative lab coats to prevent electrostatic discharge .
- Storage: Keep in sealed, airtight containers under dry, ventilated conditions at -20°C to prevent hydrolysis of methionine residues .
- Spills: Collect using vacuum systems or absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release .
Q. How can researchers verify the peptide’s stability under experimental conditions?
Stability assays should include:
- pH-dependent degradation studies (e.g., incubation in buffers ranging from pH 3–9 at 37°C).
- Oxidative stress testing (e.g., exposure to H₂O₂ to assess methionine susceptibility).
- Long-term storage analysis (e.g., lyophilized vs. solution stability over 6–12 months).
Use HPLC and LC-MS to quantify degradation products and identify labile residues .
Advanced Research Questions
Q. How can conflicting data on the peptide’s biological activity be resolved?
Contradictions in activity (e.g., inconsistent EC₅₀ values in receptor-binding assays) may arise from:
- Batch variability: Ensure synthesis reproducibility by standardizing SPPS protocols (e.g., coupling efficiency ≥99% per step) .
- Assay conditions: Control redox environments (e.g., addition of antioxidants like TCEP to stabilize methionine) and validate cell-line specificity .
- Data normalization: Use internal standards (e.g., fluorescent tags) to correct for peptide aggregation or adsorption losses in plate-based assays .
Q. What experimental designs are optimal for studying its interaction with transmembrane receptors?
- Surface plasmon resonance (SPR): Immobilize the receptor on a sensor chip and measure binding kinetics (ka, kd) across peptide concentrations (1 nM–10 µM). Include negative controls (scrambled peptide sequences) to rule out nonspecific interactions .
- Molecular dynamics (MD) simulations: Model peptide-receptor docking using software like GROMACS, focusing on arginine residues’ electrostatic interactions with lipid bilayers .
- Cross-linking studies: Use bifunctional reagents (e.g., DSS) to identify proximal residues in receptor-peptide complexes, followed by tryptic digest and MS/MS analysis .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Solubilization agents: Test co-solvents like DMSO (≤5% v/v) or CHAPS (0.1–0.5% w/v) to enhance dispersibility without denaturing proteins .
- Buffer optimization: Use low-ionic-strength solutions (e.g., 10 mM ammonium acetate) or adjust pH to 4.5–5.0, near the peptide’s pI, to reduce aggregation .
- Dynamic light scattering (DLS): Monitor particle size distribution to confirm monomeric dispersion .
Methodological Guidance for Data Integrity
Q. How should researchers document and validate peptide characterization data?
- Documentation: Maintain detailed records of synthesis batches, including resin type (e.g., Wang resin), deprotection times, and cleavage conditions (e.g., TFA/scavenger ratios) .
- Validation: Cross-verify MS spectra with theoretical isotopic patterns (e.g., using Bruker DataAnalysis) and report deviations >0.1 Da .
- Reproducibility: Share raw chromatograms and MALDI-TOF spectra in supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
